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Compound of Interest

Compound Name: 5-Hexen-3-one

Cat. No.: B3050204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Hexen-3-one (CAS No. 24253-30-3), a molecule of interest in various chemical research

domains. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, alongside detailed experimental protocols relevant for its

characterization. The structured presentation of this data is intended to facilitate its use in

research and development.

Introduction
5-Hexen-3-one is an organic compound with the molecular formula C₆H₁₀O.[1][2][3] Its

structure, featuring a ketone functional group and a terminal double bond, makes it a versatile

building block in organic synthesis. Accurate spectroscopic characterization is crucial for its

identification, purity assessment, and for understanding its reactivity. This guide summarizes

the key spectroscopic features of 5-Hexen-3-one.

Spectroscopic Data
The following sections present the available and predicted spectroscopic data for 5-Hexen-3-
one in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. While experimental NMR data for 5-Hexen-3-one is not readily available in the public

domain, predicted values based on established principles for similar structures are presented

below.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~5.8 ddt 1H H-5

~5.1 dd 1H H-6a (trans to H-5)

~5.0 dd 1H H-6b (cis to H-5)

~3.2 dt 2H H-4

~2.5 q 2H H-2

~1.1 t 3H H-1

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) (ppm) Carbon Atom

~209 C-3 (C=O)

~137 C-5 (=CH)

~115 C-6 (=CH₂)

~42 C-4 (-CH₂-)

~36 C-2 (-CH₂-)

~8 C-1 (-CH₃)

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 5-Hexen-3-one is expected to show characteristic absorption bands for the ketone

and alkene functional groups.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3080 =C-H Stretching

~2970 C-H (sp³) Stretching

~1715 C=O (Ketone) Stretching

~1645 C=C (Alkene) Stretching

~990 and ~915 =C-H Out-of-plane bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition. The

mass spectrum for 5-Hexen-3-one is available from the NIST WebBook.[1]

m/z Relative Intensity (%) Putative Fragment

98 15 [M]⁺ (Molecular Ion)

69 100 [M - C₂H₅]⁺

57 80 [C₄H₉]⁺

41 75 [C₃H₅]⁺

29 50 [C₂H₅]⁺

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above. These protocols are based on standard techniques for the analysis of volatile

organic compounds and ketones.
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NMR Spectroscopy
Sample Preparation:

A sample of 5-Hexen-3-one (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated

solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve

a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and

enhance sensitivity. A larger number of scans is typically required due to the low natural

abundance of the ¹³C isotope.

The data is processed using appropriate software, including Fourier transformation, phasing,

and baseline correction.

IR Spectroscopy
Sample Preparation:

For a liquid sample like 5-Hexen-3-one, a thin film is prepared by placing a drop of the neat

liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Data Acquisition:

The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

A background spectrum of the clean KBr/NaCl plates is first acquired.
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The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the

range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance as a function of

wavenumber.

Mass Spectrometry (GC-MS)
Sample Preparation and Introduction:

A dilute solution of 5-Hexen-3-one is prepared in a volatile organic solvent (e.g.,

dichloromethane or hexane).

The sample is introduced into the gas chromatograph (GC) via a split/splitless injector.

Instrumentation and Data Acquisition:

The GC is equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).

The oven temperature is programmed to start at a low temperature (e.g., 40 °C) and ramp up

to a higher temperature to ensure separation of the analyte from any impurities.

The column is interfaced with a mass spectrometer, typically a quadrupole or ion trap

analyzer.

Electron ionization (EI) at 70 eV is used to generate the mass spectrum.

The mass spectrum is recorded over a mass range of m/z 10-200.

The resulting mass spectrum is compared with spectral libraries (e.g., NIST) for

identification.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 5-
Hexen-3-one, from sample preparation to data interpretation.
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Spectroscopic Analysis Workflow for 5-Hexen-3-one

Sample Preparation

NMR Spectroscopy IR Spectroscopy Mass Spectrometry (GC-MS)

Data Interpretation

5-Hexen-3-one Sample

Dissolve in CDCl3 with TMS Prepare Neat Liquid Film Dilute in Volatile Solvent

Acquire 1H & 13C Spectra

Chemical Shifts, Multiplicities

Structural Elucidation & Characterization

Acquire FTIR Spectrum

Absorption Bands (cm-1)

GC Separation & EI-MS Analysis

Mass Spectrum (m/z vs. Intensity)

Click to download full resolution via product page

Spectroscopic analysis workflow for 5-Hexen-3-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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